1,3-Undecadien-5-yne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

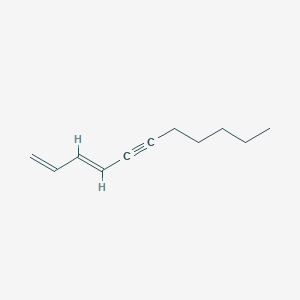

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3E)-undeca-1,3-dien-5-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7H,1,4,6,8,10H2,2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCOQIJZYGQPKM-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC#C/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051776 | |

| Record name | (3E)-Undeca-1,3-dien-5-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166432-52-6 | |

| Record name | 1,3-Undecadien-5-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166432526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Undecadien-5-yne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-Undeca-1,3-dien-5-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Undecadien-5-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Undecadien-5-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Characteristics and Isomeric Considerations of Undecadien 5 Yne Systems

The structure of 1,3-undecadien-5-yne features a conjugated system composed of a 1,3-diene and a 5-yne functional group. This linear eleven-carbon chain possesses a terminal double bond, another double bond at the third carbon, and a triple bond at the fifth carbon. The specific placement of these unsaturated bonds defines its identity and chemical behavior.

A key structural aspect of undecadien-5-yne systems is the potential for stereoisomerism around the carbon-carbon double bonds. Due to the restricted rotation around the C3=C4 double bond, this compound can exist as geometric isomers, specifically the (E) (entgegen or trans) and (Z) (zusammen or cis) configurations. scentree.coscentree.co The (3E)-undeca-1,3-dien-5-yne isomer is well-documented in chemical databases. nih.gov Commercially, the compound may be supplied as a single isomer or as a mixture of both (E) and (Z) forms, though the (E) isomer often constitutes the majority of such mixtures. scentree.coeuropa.eu

Below is a table summarizing key properties of this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H16 | nih.gov |

| Molecular Weight | 148.25 g/mol | epa.gov |

| Appearance | Colorless to pale yellow liquid | scentree.codirectpcw.com |

| CAS Number | 166432-52-6 | epa.gov |

| Flash Point | 77 °C (closed cup) | directpcw.com |

| Boiling Point | 217 °C at 760 mmHg | chemsrc.com |

Historical Development of Synthetic Approaches to Polyunsaturated Hydrocarbons

Catalytic and Stoichiometric Approaches to 1,3-Undecadien-5-yne Synthesis

The construction of the this compound framework has been successfully achieved through a variety of catalytic and stoichiometric methods. These approaches often involve the strategic formation of carbon-carbon bonds to assemble the characteristic diene and alkyne functionalities.

Alkyl-Alkyne Coupling Reactions for Undecadien-5-yne Framework Construction

One of the fundamental strategies for synthesizing this compound involves alkyl-alkyne coupling reactions. These reactions typically utilize a metal acetylide, which acts as a nucleophile, and an appropriate alkyl halide electrophile. The derivation of this compound from 1-heptyne (B1330384) highlights the utility of this approach, where the heptynyl group is coupled with a four-carbon fragment to form the undecadienyne backbone. A notable example is the palladium and copper-catalyzed coupling of (E)-1-chloro-1,3-butadiene with 1-heptyne. molaid.com This reaction proceeds in the presence of piperidine (B6355638) and copper(I) iodide, with bis(benzonitrile)palladium(II) chloride as the catalyst, to yield (3E)-undeca-1,3-dien-5-yne. molaid.com

Crotonaldehyde (B89634) and 1-Heptynyl Metal Reagent Chemistry in Undecadien-5-yne Pathways

An industrially viable and efficient two-step method for the production of this compound utilizes crotonaldehyde and a 1-heptynyl metal reagent. google.com This process is designed to be a short and practical route starting from readily available and easy-to-handle raw materials. google.com

The first step involves the nucleophilic addition of a 1-heptynyl metal reagent to crotonaldehyde. google.com The metal reagent can be formed from 1-heptyne and a strong base like an alkyllithium (e.g., n-butyllithium), a metal amide (e.g., sodium amide), or a Grignard reagent. google.com The reaction of 1-heptynylmagnesium bromide with crotonaldehyde proceeds at low temperatures, such as -78°C in a solvent like tetrahydrofuran (B95107) (THF), to produce an unsaturated alcohol intermediate, undec-2-en-5-yn-4-ol. google.com

The reaction can be summarized as follows:

Step 1: Nucleophilic Addition CH₃CH=CHCHO + HC≡C(CH₂)₄CH₃ + Metal Reagent → CH₃CH=CHCH(OM)C≡C(CH₂)₄CH₃ (Followed by workup to yield the alcohol)

Dehydration and Elimination Strategies for Dienyne Formation

Following the formation of the unsaturated alcohol, the second step involves an acid-catalyzed dehydration to generate the conjugated dienyne system. google.com An acid catalyst, such as p-toluenesulfonic acid (pTSA), is employed to facilitate the elimination of a water molecule. google.com This reaction is typically carried out in a solvent like acetone (B3395972) or toluene (B28343) under reflux conditions. google.com The dehydration can proceed through two pathways: direct dehydration or via an isomerization to a conjugated unsaturated alcohol intermediate followed by dehydration. google.com The reaction temperature influences these pathways, with higher temperatures (50 to 200 °C) favoring the desired dehydration. google.com This two-step cascade reaction can yield this compound with a purity of over 85% after purification by column chromatography.

To prevent polymerization of the final product, a polymerization inhibitor may be added before or after the reaction. google.com

Alternative and Emerging Synthetic Routes for this compound

Beyond the more established methods, research into alternative and emerging synthetic routes continues to provide novel and efficient ways to construct the this compound molecule. These routes often focus on improving selectivity and atom economy.

Chemo- and Regioselective Coupling Reactions for this compound Construction

The development of chemo- and regioselective coupling reactions is crucial for the efficient synthesis of complex molecules like this compound. A notable example is a nickel-catalyzed four-component reaction that allows for the formation of three new carbon-carbon bonds in a single step to create polysubstituted 1,3-dienes. nih.gov While not directly synthesizing this compound, this methodology demonstrates the potential for multicomponent reactions to assemble complex diene structures with high selectivity. nih.gov Another approach involves the photocatalytic intermolecular thiol-yne-ene coupling reaction, which constructs C-S and C-C bonds in one pot and can produce precursors for activated 1,3-dienes. nih.gov Such advanced methods hold promise for future, more direct syntheses of this compound and its derivatives.

Palladium-Catalyzed Dimerization/Allylation of 1-Alkynes Relevant to Dienyne Synthesis

Palladium catalysis is a powerful tool in modern organic synthesis, and its application in the dimerization and functionalization of alkynes is relevant to the synthesis of dienynes. nih.gov Palladium catalysts can promote the head-to-tail dimerization of terminal alkynes to form enynes, which are structurally related to dienynes. wiley-vch.de For instance, Pd(OAc)₂ in the presence of a phosphine (B1218219) ligand can catalyze the dimerization of terminal alkynes. wiley-vch.de Furthermore, palladium-catalyzed reactions can be used for the dialkylation of 1,3-dien-5-ynes, indicating the potential for further functionalization of the this compound scaffold. researchgate.net While direct synthesis of this compound via alkyne dimerization might not be the primary route, these palladium-catalyzed methodologies are essential for creating a diverse range of related unsaturated compounds and for the subsequent modification of the dienyne product. nih.govresearchgate.net

Wittig Reactions in Polyene and Polyenyne Synthesis

The Wittig reaction is a cornerstone of organic synthesis, renowned for its reliability in forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. numberanalytics.commasterorganicchemistry.com This methodology is particularly valuable in the synthesis of polyenes and conjugated systems like this compound. The reaction involves the nucleophilic addition of the ylide to the carbonyl carbon, forming a betaine (B1666868) intermediate that collapses into a four-membered oxaphosphetane ring. nrochemistry.com This ring then fragments to yield the desired alkene and a phosphine oxide byproduct. nrochemistry.com

A documented synthesis of this compound employs the Wittig reaction as a key step. google.com Specifically, 2-decen-4-yn-1-al is treated with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), a non-stabilized ylide, to construct the terminal double bond of the conjugated diene system. google.com

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, such as the one used in this synthesis, typically favor the formation of Z-alkenes through a kinetically controlled pathway that proceeds via a cis-betaine intermediate. nrochemistry.com However, reaction conditions can be manipulated to influence the E/Z ratio of the resulting diene.

Table 1: Wittig Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Product | Key Features | Reference |

|---|---|---|---|---|

| 2-decen-4-yn-1-al | Methylenetriphenylphosphorane | This compound | Forms terminal C1=C2 double bond | google.com |

Electrochemical Alkynylation Approaches

Electrochemical synthesis has emerged as a powerful and sustainable tool in modern organic chemistry, often obviating the need for harsh chemical oxidants or reductants by using electricity to drive reactions. beilstein-journals.orgnih.gov Electrochemical alkynylation, particularly through C-H activation, represents a cutting-edge approach to forming carbon-carbon bonds with high atom economy. nih.gov

While a direct electrochemical synthesis of this compound is not prominently documented, the principles can be applied to its synthesis. These methods typically involve a transition-metal catalyst (e.g., copper or iridium) that facilitates the coupling of a C-H bond with a terminal alkyne. beilstein-journals.orgnih.gov Anodic oxidation is used to regenerate the active high-valent metal catalyst or to promote the reductive elimination step, which forms the C-C bond and releases hydrogen gas as the sole byproduct. nih.gov For instance, iridium-catalyzed electrochemical C-H alkynylation has been shown to be effective for various substrates under mild conditions. nih.gov This strategy could be envisioned for coupling a suitable C(sp²)-H bond on a diene precursor with 1-heptyne.

Table 2: Principles of Electrochemical C-H Alkynylation

| Catalyst System | C-H Bond Source | Alkyne Source | Oxidant | Key Advantage | Reference |

|---|---|---|---|---|---|

| [Cp*IrCl₂]₂ | Arenes, Alkenes | Terminal Alkynes | Anodic Oxidation | H₂ is the only byproduct | nih.gov |

Biocatalytic Syntheses via Engineered Enzymes

Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to perform chemical transformations. symeres.com The use of engineered enzymes, which are modified through directed evolution or rational design, allows chemists to catalyze reactions on non-natural substrates with high chemo-, regio-, and enantioselectivity under mild, environmentally friendly conditions. symeres.comeuropa.eu

There are no specific reports of a biocatalytic synthesis of this compound. However, the potential for this approach is significant. Enzyme classes such as lipases, esterases, and oxidoreductases are being increasingly engineered for a wide range of synthetic applications. mdpi.comumn.edu For example, an engineered enzyme could be developed to perform a key step, such as the selective oxidation of a precursor alcohol to the corresponding aldehyde needed for a subsequent Wittig reaction, or a dehydration of a precursor alcohol like 2-undecen-5-yn-4-ol. google.com Furthermore, biocatalysis excels at creating chiral molecules. A biocatalytic asymmetric reduction of a ketone or deracemization of a racemic alcohol could provide enantiomerically pure precursors for the synthesis of chiral derivatives of this compound. nih.gov

Stereocontrol in this compound Synthesis

Achieving precise control over the geometry of the double bonds (E/Z isomerism) and the potential chirality in derivatives is a primary challenge in the synthesis of molecules like this compound.

Regio- and Stereoselective Formation of the Conjugated Diene-Alkyne System

The formation of the conjugated enyne moiety often relies on transition-metal-catalyzed cross-coupling reactions, which offer excellent control over both regioselectivity and stereoselectivity. rsc.org A variety of powerful methods have been developed for the stereoselective construction of 1,3-dienes and conjugated enynes. mdpi.com

One highly effective strategy is the palladium-catalyzed monoalkoxycarbonylation of 1,3-diynes. nih.govresearchgate.net This method utilizes a specially designed phosphine ligand, Neolephos, which contains a "built-in base" functionality. nih.gov This tailored catalyst system allows for the selective carbonylation of one of the alkyne units in a 1,3-diyne precursor, leading to the formation of a conjugated enyne with excellent chemoselectivity and defined stereochemistry under mild conditions. nih.govresearchgate.net Other advanced methods include the nickel-catalyzed reductive coupling of two different internal alkynes, which can generate highly substituted 1,3-dienes with high regio- and stereocontrol. rsc.org Such strategies are instrumental in building the precise architecture of the diene-alkyne system.

Enantioselective Approaches to Chiral Derivatives

While this compound itself is achiral, synthetic strategies can be designed to produce chiral derivatives, which may have unique biological activities or applications. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is typically achieved by using chiral catalysts, auxiliaries, or reagents.

A plausible strategy for synthesizing chiral derivatives of this compound involves the asymmetric synthesis of a key precursor. For example, the synthesis of this compound can proceed through an unsaturated alcohol intermediate, 2-undecen-5-yn-4-ol. google.com An enantioselective synthesis of this alcohol would lead to a chiral final product. The asymmetric propargylation of an aldehyde (crotonaldehyde) with a suitable nucleophile (1-heptynyl metal reagent) is a direct route to this chiral alcohol. This can be accomplished using a chiral ligand complexed to a metal catalyst. For instance, the catalytic asymmetric addition of allenyl or propargyl boronates or silanes to aldehydes, promoted by chiral Lewis bases or chiral metal complexes (e.g., using BINAP or SEGPHOS ligands), is a well-established method for producing optically active homopropargylic alcohols with high enantioselectivity. mdpi.com

Table 3: Representative Enantioselective Synthesis of a Chiral Propargyl Alcohol Precursor

| Aldehyde | Nucleophile | Catalyst/Ligand | Product | Enantiomeric Ratio | Reference |

|---|---|---|---|---|---|

| Generic Aldehyde | Allenylboronic acid pinacol (B44631) ester | CuOTf / (S)-SEGPHOS | Chiral Propargyl Alcohol | up to 12:88 | mdpi.com |

Mechanistic Investigations of 1,3 Undecadien 5 Yne Reactivity

Reactivity Profiles of the Conjugated Diene and Alkyne Moieties in 1,3-Undecadien-5-yne

The reactivity of this compound is characterized by the distinct yet electronically connected natures of its conjugated diene and alkyne groups. The conjugated system allows for the delocalization of pi-electrons across the C1 to C4 positions, influencing its stability and reaction pathways. libretexts.org Electrophilic attacks can lead to a mixture of 1,2- and 1,4-addition products, with the product ratio often depending on kinetic or thermodynamic control. libretexts.org

Oxidative Transformations and Derivative Formation (e.g., Epoxides)

The double bonds of the diene moiety and the triple bond of the alkyne in this compound present multiple sites for oxidative reactions. The formation of epoxides and other oxygenated derivatives is a notable transformation.

Epoxidation: The conjugated diene is generally more susceptible to epoxidation than the alkyne. Treatment with oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the formation of epoxides at the double bonds. The reaction proceeds via electrophilic addition of an oxygen atom across one of the double bonds. Depending on the reaction conditions, mono-epoxidation at the more reactive double bond or di-epoxidation can occur.

Other Oxidative Pathways: Besides epoxidation, other oxidative conditions can lead to a variety of oxygenated products. Theoretical studies on similar conjugated systems, like the 1,3-butadien-1-yl radical with oxygen, show that oxidation can proceed through complex mechanisms involving the formation of peroxy adducts, ultimately leading to products like acrolein and other carbonyl compounds. rsc.org While specific studies on this compound are limited, these models suggest that its oxidation can result in a range of fragmented or rearranged oxygenated derivatives under certain conditions. The presence of the alkyne adds another layer of complexity, as it can also be oxidized, typically to a diketone, under harsh conditions.

Table 1: Common Reagents for Oxidative Transformations

| Reagent | Transformation |

| Potassium Permanganate (KMnO₄) | Epoxidation of diene |

| Osmium Tetroxide (OsO₄) | Dihydroxylation of diene |

| Peroxy Acids (e.g., m-CPBA) | Epoxidation of diene |

Reductive Pathways: Selective Hydrogenation Strategies

The reduction of this compound can be controlled to achieve varying degrees of saturation, highlighting the utility of selective hydrogenation strategies.

Complete Saturation: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas can lead to the complete reduction of both the diene and the alkyne, yielding the fully saturated undecane.

Selective Reduction: More nuanced strategies allow for the selective reduction of one functional group over the others. For instance, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is famously used for the syn-hydrogenation of alkynes to cis-alkenes, suggesting a pathway to convert the 5-yne group to a Z-alkene without fully reducing the diene.

Diene Reduction: The selective hydrogenation of conjugated dienes in hydrocarbon streams is a well-established industrial process, often employing nickel-based catalysts. google.comwipo.int These methods could be adapted to selectively reduce the diene portion of this compound while leaving the alkyne intact, particularly if the alkyne is sterically hindered.

Chemical Reduction: A patent describing the synthesis of related compounds mentions the reduction of the alkyne in a dienyne system to a triene using zinc. google.com This method provides a pathway to (E,Z)-1,3,5-undecatriene, demonstrating a chemical method for selective reduction.

Table 2: Hydrogenation Catalyst and Expected Product

| Catalyst / Reagent | Product from this compound | Selectivity |

| Palladium on Carbon (Pd/C), H₂ | Undecane | Non-selective, complete saturation |

| Lindlar's Catalyst, H₂ | (5Z)-1,3,5-Undecatriene | Alkyne to cis-alkene |

| Nickel-based catalysts (e.g., Ni/Al₂O₃) | 1-Undecen-5-yne or Undec-5-yne | Potentially selective for diene reduction |

| Zinc (Zn) | (E,Z)-1,3,5-Undecatriene | Selective for alkyne to alkene reduction |

Halogenation and Other Electrophilic/Nucleophilic Addition Reactions

The unsaturated diene and alkyne systems are susceptible to the addition of halogens and other electrophilic reagents.

Electrophilic Halogenation: The reaction with electrophiles like bromine (Br₂) or chlorine (Cl₂) can proceed via addition to either the diene or the alkyne. For the conjugated diene, electrophilic addition can result in both 1,2- and 1,4-addition products due to the resonance-stabilized allylic carbocation intermediate that forms. libretexts.org The reaction conditions (temperature, solvent) can influence the ratio of these products. The alkyne can also undergo halogenation, typically proceeding through a cyclic halonium ion intermediate to give di- or tetra-halogenated products upon further reaction.

Radical Halogenation: In addition to electrophilic pathways, radical-mediated halogenation of enynes can occur. Studies on related enyne systems have shown that radical nitro-halogenation can lead to complex cyclized products, indicating that under radical conditions, this compound could undergo intricate transformations. researchgate.net

Nucleophilic Addition: While electrophilic additions are more common for alkenes and alkynes, nucleophilic additions can occur, particularly at the alkyne. The polarization of the pi bonds in the conjugated system can make certain carbons susceptible to attack by strong nucleophiles. Studies on the 1,4-addition of halogens and carboxylates to conjugated enynes demonstrate that a nucleophile can add to the system in a conjugate fashion, leading to functionalized allenes. rsc.org

Cycloaddition Chemistry of this compound

The structure of this compound is well-suited for participation in various cycloaddition reactions, which are powerful tools for constructing cyclic molecules. The conjugated diene can act as the four-pi-electron component in a Diels-Alder reaction, while the alkyne and alkene moieties can serve as the two-pi-electron component (dienophile or dipolarophile).

Intramolecular and Intermolecular Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.comlibretexts.org The conjugated diene of this compound can readily participate as the "diene" component in this reaction.

Intermolecular Diels-Alder Reaction: In an intermolecular reaction, this compound would react with an external "dienophile" (an alkene or alkyne). For the reaction to proceed efficiently, the diene must adopt an s-cis conformation. libretexts.orgmasterorganicchemistry.com The reaction with a dienophile like maleic anhydride (B1165640) would yield a cyclohexene (B86901) derivative, with the undecynyl group as a substituent on the newly formed ring. The reaction is typically favored by electron-withdrawing groups on the dienophile. organic-chemistry.org

Potential for Intramolecular Reactions: While this compound itself cannot undergo an intramolecular Diels-Alder reaction, derivatives with a dienophile tethered to the molecule could. More relevantly, the alkyne within the molecule could potentially act as a dienophile if it were to react with an external diene. However, the reactivity of the molecule's own diene component usually dominates. The combination of enyne metathesis with a subsequent Diels-Alder reaction is a known strategy for building complex polycyclic frameworks from simpler components. researchgate.netbeilstein-journals.orgbeilstein-journals.orgacs.org

1,3-Dipolar Cycloadditions Involving the Dienyne Structure

A 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a "dipolarophile" to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org Both the alkyne and the alkene moieties of this compound can act as dipolarophiles.

Reaction with Alkynes and Alkenes: 1,3-dipoles are molecules that can be represented as having charge separation over three atoms, such as azides (R-N₃), nitrile oxides (R-CNO), and diazoalkanes (R₂-CN₂). scribd.com These can react with either the alkyne or one of the double bonds in the diene system.

Product Formation: The reaction of a 1,3-dipole with the alkyne portion of this compound would lead to a five-membered aromatic heterocycle. For example, reaction with an organic azide (B81097) would form a triazole ring. wikipedia.org Reaction with one of the double bonds of the diene would produce a non-aromatic five-membered heterocycle, such as a pyrazoline from a diazoalkane. The regioselectivity of the addition depends on the electronic and steric properties of both the 1,3-dipole and the specific site of reaction on the dienyne. organic-chemistry.org

Scope and Limitations of Huisgen-Type Cycloadditions with this compound

Pericyclic Reactions Beyond Cycloadditions

Beyond cycloadditions, the conjugated diene system within this compound makes it a candidate for other types of pericyclic reactions, which are concerted processes involving a cyclic redistribution of electrons. udel.edu These reactions are typically initiated by thermal or photochemical energy.

Electrocyclic Reactions : The 1,3-diene moiety of the molecule can undergo a thermally or photochemically induced electrocyclic reaction. This involves the formation of a sigma bond between the ends of the conjugated system (C1 and C4), converting the diene into a cyclobutene (B1205218) derivative. The stereochemical outcome of this ring-closure is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons involved and whether the reaction is promoted by heat or light. udel.edu

Sigmatropic Rearrangements : This class of pericyclic reactions involves the migration of a sigma-bond across a conjugated π-electron system. While less common for simple hydrocarbon chains, the conjugated system in this compound could theoretically undergo such rearrangements under specific conditions, leading to isomeric structures.

The presence of the alkyne adjacent to the diene system introduces electronic effects that can influence the activation barriers and pathways of these pericyclic reactions, although specific mechanistic studies on this compound are not extensively documented.

Polymerization Dynamics and Stability of this compound

The highly unsaturated and conjugated structure of this compound renders it susceptible to polymerization, which can affect its purity and long-term stability. google.com The combination of both diene and yne functionalities provides multiple reactive sites for polymerization initiation and propagation.

Mechanistic Studies of Thermal and Catalytic Polymerization

While specific mechanistic studies on this compound are limited, the polymerization behavior of related dienyne systems is well-documented and can occur through several mechanisms.

Thermal Polymerization : When heated, conjugated enediynes can undergo polymerization. One potential pathway is initiated by a Bergman-type cyclization of the enediyne moiety, which would generate a highly reactive p-benzyne diradical. researchgate.net This diradical can then initiate a free-radical polymerization by abstracting hydrogen atoms from other monomer units or by directly adding across the double or triple bonds. researchgate.net The conjugated diene portion can also undergo thermal polymerization, similar to 1,3-butadiene (B125203).

Catalytic Polymerization : The polymerization of this compound can be initiated by various catalysts.

Cationic Polymerization : Strong acids can protonate the diene or alkyne, generating a carbocation that initiates cationic polymerization. researchgate.net

Transition Metal Catalysis : Various transition metal complexes can catalyze the polymerization of enediynes. For instance, acyclic dienyne metathesis (ADMET) polymerization, using catalysts like molybdenum or tungsten carbenes, can produce soluble polydiacetylenes. researchgate.net This process involves the metathesis of the alkyne groups to form a polymer backbone with repeating diacetylene units.

The resulting polymers would possess conjugated backbones, potentially leading to materials with interesting electronic and optical properties.

Strategies for Polymerization Inhibition in Dienyne Systems

Given the tendency of this compound to polymerize, particularly during synthesis and storage, the use of inhibitors is a crucial strategy. google.com The primary mechanism of unwanted polymerization is often free-radical in nature, especially when initiated by heat or autoxidation.

Radical Scavengers : The most common strategy is the addition of a small quantity of a polymerization inhibitor that functions as a radical scavenger. nih.gov These compounds react with and neutralize the initial radicals, terminating the chain reaction before significant polymer formation can occur. nih.gov

Phenolic Inhibitors : Compounds like hydroquinone (B1673460) are effective inhibitors that trap radicals.

Nitroso Compounds : Certain nitroso-based molecules are highly efficient radical traps and are used as high-performance polymerization inhibitors. fujifilm.com

Antioxidants : Butylated hydroxytoluene (BHT) is an antioxidant that can prevent the autoxidation of the compound. industrialchemicals.gov.au Autoxidation can produce peroxides, which then decompose to form radicals that initiate polymerization. By preventing this initial step, BHT enhances the stability of the monomer.

In the patented synthesis of this compound, it is noted that a polymerization inhibitor can be added before or during the final dehydration step to maintain the purity of the product. google.com

| Inhibition Strategy | Inhibitor Example | Mechanism of Action |

| Radical Scavenging | Hydroquinone, Nitroso compounds | Traps propagating free radicals to terminate the polymerization chain. nih.govfujifilm.com |

| Prevention of Autoxidation | Butylated hydroxytoluene (BHT) | Prevents the formation of radical-initiating peroxides from reaction with air. industrialchemicals.gov.au |

Computational and Theoretical Studies of 1,3 Undecadien 5 Yne

Electronic Structure and Bonding Analysis

The electronic and bonding characteristics of 1,3-undecadien-5-yne are largely dictated by the interplay of its conjugated π-system, which extends across the diene and yne functionalities.

Quantum Mechanical Descriptors of Conjugation and Strain in this compound

The conjugation in this compound involves the overlap of p-orbitals across the C1=C2, C3=C4 double bonds and the C5≡C6 triple bond. This extended π-system leads to electron delocalization, which in turn influences the molecule's stability and reactivity. wikipedia.org Quantum mechanical descriptors provide a quantitative measure of these effects.

Computational models, such as Density Functional Theory (DFT), can be used to calculate various descriptors that shed light on the molecule's electronic nature. researchgate.net For this compound, key descriptors would include bond lengths, bond orders, and electron density distribution. In a fully optimized geometry, the C2-C3 single bond is expected to be shorter and have a higher bond order than a typical alkane C-C single bond, indicating partial double bond character due to conjugation.

Table 1: Calculated Quantum Mechanical Descriptors for this compound (Note: These are representative values based on typical DFT calculations for similar conjugated systems and are for illustrative purposes.)

| Descriptor | Calculated Value | Interpretation |

| C2-C3 Bond Length | ~1.46 Å | Shorter than a standard C-C single bond (~1.54 Å), indicating conjugation. |

| C4-C5 Bond Length | ~1.43 Å | Shorter than a standard C-C single bond, indicating conjugation between diene and alkyne. |

| Electron Affinity | ~0.5 eV | Reflects the ability of the molecule to accept an electron into its LUMO. researchgate.net |

| Ionization Potential | ~8.2 eV | Energy required to remove an electron from the HOMO, indicating the molecule's tendency to act as an electron donor. researchgate.net |

| Chemical Hardness (η) | ~3.85 eV | (Ionization Potential - Electron Affinity) / 2. A measure of resistance to change in electron distribution. researchgate.net |

Frontier Molecular Orbital Theory Applied to Dienyne Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.orgucsb.edu The energies and spatial distributions of these orbitals are critical in determining how this compound will interact with other reagents.

For a conjugated system like this compound, the HOMO and LUMO are typically π-type orbitals delocalized across the conjugated system.

HOMO: The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. In this compound, the HOMO is expected to have significant electron density spread across the diene and alkyne moieties. The region with the largest orbital coefficient will be the most likely site for electrophilic attack.

LUMO: The LUMO is the lowest energy orbital without electrons and relates to the molecule's capacity to act as an electrophile or electron acceptor. Nucleophilic attack will preferentially occur at the atoms with the largest LUMO coefficients.

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and electronic excitation properties. A smaller gap suggests that the molecule is more reactive and can be more easily excited to a higher electronic state. researchgate.net

Table 2: Frontier Molecular Orbital Properties of this compound (Note: Values are illustrative and based on general principles of FMO theory for conjugated dienynes.)

| Orbital | Energy (Illustrative) | Characteristics and Reactivity Implications |

| HOMO | -8.2 eV | π-orbital, delocalized over the diene and alkyne. Dictates reactivity with electrophiles. |

| LUMO | -0.5 eV | π*-orbital, delocalized over the diene and alkyne. Site of nucleophilic attack. |

| HOMO-LUMO Gap | 7.7 eV | Influences chemical reactivity and the energy of the lowest electronic transition (UV/Vis absorption). |

Spectroscopic Property Prediction and Validation

Computational methods can predict the spectroscopic properties of molecules with a reasonable degree of accuracy, providing valuable information for structural elucidation and characterization. nih.govscience.govsolubilityofthings.com

Computational Spectroscopy (NMR, IR, UV/Vis) for this compound Isomers

Different isomers of this compound (e.g., E/Z isomers at the double bonds) will exhibit distinct spectroscopic signatures. Computational prediction of these spectra can aid in the identification and differentiation of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) can predict ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, the protons and carbons within the conjugated system are expected to have characteristic chemical shifts due to the electronic environment created by the π-electrons. For instance, the vinylic protons (on C1-C4) would appear in the range of 5-7 ppm, with their exact shifts and coupling constants being dependent on the stereochemistry (E/Z) of the double bonds. The sp-hybridized carbons of the alkyne would have characteristic shifts in the ¹³C NMR spectrum, typically between 65 and 90 ppm.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies of the molecule. rsc.orgresearchgate.net For this compound, the most characteristic IR absorption bands would be:

C≡C stretch: A weak to medium band around 2100-2260 cm⁻¹ for the internal alkyne.

C=C stretch: Bands in the region of 1600-1650 cm⁻¹ corresponding to the conjugated diene.

=C-H stretch: Bands above 3000 cm⁻¹ for the vinylic C-H bonds.

-C-H stretch: Bands below 3000 cm⁻¹ for the aliphatic part of the molecule.

UV/Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra. numberanalytics.commdpi.com The extended conjugation in this compound is expected to give rise to a strong π → π* transition in the UV region. The λ_max (wavelength of maximum absorbance) would be sensitive to the extent of conjugation and the specific isomerism of the diene.

Table 3: Predicted Spectroscopic Data for an Isomer of this compound (Note: These are representative predicted values for illustrative purposes.)

| Spectroscopy | Predicted Feature | Region/Value |

| ¹H NMR | Vinylic Protons | δ 5.0 - 7.0 ppm |

| ¹³C NMR | Alkyne Carbons | δ 70 - 90 ppm |

| IR | C≡C Stretch | ~2150 cm⁻¹ |

| IR | C=C Stretch | ~1620 cm⁻¹, ~1645 cm⁻¹ |

| UV/Vis | λ_max (π → π*) | ~230 - 250 nm |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools to investigate the detailed pathways of chemical reactions, including the characterization of transient species like transition states. rsc.orgsmu.edu

Transition State Characterization for this compound Transformations

A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. github.io Locating and characterizing the transition state structure is crucial for understanding the kinetics and mechanism of a reaction.

For this compound, a potential transformation of interest is a cycloaddition reaction, such as a Diels-Alder reaction where the diene moiety reacts with a dienophile. Computational methods can model this process to determine the structure and energy of the transition state.

For example, in a hypothetical Diels-Alder reaction with a simple dienophile like ethene, a concerted transition state would be expected. DFT calculations could be employed to:

Optimize the geometry of the reactants, the transition state, and the product.

Calculate the activation energy (the energy difference between the reactants and the transition state), which governs the reaction rate.

Perform a frequency calculation on the transition state structure to confirm the presence of a single imaginary frequency corresponding to the concerted formation of the two new C-C bonds.

Analyze the intrinsic reaction coordinate (IRC) to ensure that the identified transition state correctly connects the reactants and the product. smu.edu

Table 4: Illustrative Computational Data for a Hypothetical Diels-Alder Reaction of this compound (Note: Data is purely illustrative for a reaction with a generic dienophile.)

| Parameter | Computational Finding | Interpretation |

| Transition State Geometry | Asynchronous bond formation, with one new C-C bond slightly more formed than the other. | Provides insight into the precise nature of the concerted mechanism. |

| Activation Energy (ΔG‡) | ~25 kcal/mol | Indicates the kinetic feasibility of the reaction under certain conditions. |

| Imaginary Frequency | -450 cm⁻¹ | Confirms the structure is a true transition state for the cycloaddition. |

| Reaction Energy (ΔG_rxn) | -30 kcal/mol | Shows the overall thermodynamic driving force for the reaction. |

By performing such computational studies, a detailed, atomistic-level understanding of the reactivity and transformations of this compound can be achieved.

Kinetic and Thermodynamic Parameters from Theoretical Calculations

Detailed computational studies specifically detailing the kinetic and thermodynamic parameters for this compound are not extensively available in peer-reviewed literature. However, the methodologies for such calculations are well-established, and insights can be drawn from theoretical investigations of related conjugated enyne and polyenyne systems. ibs.re.krpku.edu.cn These studies typically focus on calculating key parameters that describe the energetics and reaction rates of chemical processes.

Research Findings

Theoretical calculations for a molecule like this compound would typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. From these calculations, several key thermodynamic parameters can be derived.

Enthalpy of Formation (ΔH°f): This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of the compound's stability.

Gibbs Free Energy of Formation (ΔG°f): This parameter combines enthalpy and entropy and is crucial for predicting the spontaneity of reactions under specific conditions.

Activation Energy (Ea) or Gibbs Free Energy of Activation (ΔG‡): For a given reaction, such as cycloisomerization or an addition reaction, computational methods can model the transition state structure. The energy difference between the reactants and the transition state provides the activation barrier, which is a primary determinant of the reaction rate. wikipedia.org

For instance, computational studies on the cycloisomerization of 1,6-enynes using DFT have been successful in predicting reaction pathways and explaining why certain products are favored. pku.edu.cn These studies calculate the Gibbs free energies of intermediates and transition states to map out the entire reaction coordinate. Similar investigations on the polymerization of multialkynes have used DFT to show that intramolecular steps like metallotropic shifts are kinetically fast, which is supported by the calculation of reaction barriers. ibs.re.kr

While specific values for this compound are not published, a hypothetical set of calculations for a representative enyne isomerization reaction (e.g., cis-trans isomerization) would yield data similar to that presented in the table below.

Interactive Data Table: Hypothetical Calculated Thermodynamic Parameters for an Enyne Isomerization

Note: The following data is illustrative for a generic conjugated enyne system and is not based on published results for this compound. It serves to demonstrate the type of information generated from theoretical calculations.

| Parameter | Reactant (E-isomer) | Transition State | Product (Z-isomer) |

| Relative Electronic Energy (kcal/mol) | 0.00 | 25.5 | 1.5 |

| Relative Enthalpy (kcal/mol) | 0.00 | 24.8 | 1.3 |

| Relative Gibbs Free Energy (kcal/mol) | 0.00 | 26.2 | 1.8 |

This illustrative table demonstrates that for this hypothetical reaction, the E-isomer is the more stable form (lower Gibbs Free Energy). The Gibbs Free Energy of Activation for the E to Z isomerization would be 26.2 kcal/mol, indicating the kinetic barrier for the process. Such data is invaluable for understanding reaction mechanisms and predicting chemical behavior.

Applications of 1,3 Undecadien 5 Yne in Advanced Organic Synthesis

1,3-Undecadien-5-yne as a Key Intermediate for Complex Molecular Architectures

The distinct arrangement of double and triple bonds in this compound allows chemists to employ it as a foundational intermediate for synthesizing more intricate organic molecules. Its structure is particularly suited for building carbon backbones and introducing specific functional groups through a variety of chemical transformations.

This compound serves as a crucial precursor in the synthesis of 1,3,5-undecatriene (B19402), a naturally occurring conjugated triene. google.comgoogle.com The synthesis involves the reduction of the alkyne group in this compound. google.com This transformation is significant as many polyunsaturated hydrocarbons and their derivatives, like undecatriene, are structurally related to fatty acids and polyketides, which are important classes of bioactive natural products. The ability to construct the undecatriene backbone from this compound highlights its utility in synthesizing analogs of these natural products, which can be used to study biological pathways or as lead compounds in drug discovery.

The reactivity of the diene and alkyne moieties in this compound allows for the straightforward introduction of new functional groups, thereby increasing its molecular complexity. These reactions enable the creation of a diverse library of derivatives for various applications. Common transformations include:

Oxidation: The double bonds can be oxidized to form epoxides or other oxygenated derivatives using reagents like potassium permanganate (B83412).

Reduction: Catalytic hydrogenation can selectively reduce the double and triple bonds to produce partially or fully saturated hydrocarbons.

Substitution: Halogenation reactions can introduce atoms like bromine or chlorine, providing handles for further cross-coupling reactions.

The ability to functionalize the molecule at multiple sites makes it a versatile intermediate for building complex targets. An approach for synthesizing functionalized unsymmetrical 1,3-butadiene-3-yne derivatives has been reported, demonstrating that functional groups such as aldehydes, cyano, and ester groups are well-tolerated in syntheses involving similar dienyne scaffolds. rsc.org

Building Block for Polyketide and Fatty Acid Analogs

Stereoselective Transformations Leveraging this compound

Stereoselectivity is crucial in modern organic synthesis, particularly for producing biologically active molecules. While specific studies on stereoselective transformations starting from this compound are not widely documented, the synthesis of the compound itself can be controlled to yield specific isomers. For instance, a patented industrial method for producing this compound from 2-undecen-5-yn-4-ol using a p-toluenesulfonic acid catalyst reports a specific E/Z isomer ratio of 86/14. google.com

The dieneyne motif is a common substrate in various stereoselective reactions. Densely functionalized building blocks like 1,2- and 1,3-dicarbonyl compounds are often used in multiple bond-forming transformations to prepare diverse and complex molecular architectures with high stereoselectivity. researchgate.net Similarly, the conjugated system of this compound is amenable to stereocontrolled cycloaddition reactions, such as the Diels-Alder reaction, where the diene can react with a dienophile to create cyclic structures with multiple new stereocenters. The geometry of the diene (E or Z) directly influences the stereochemical outcome of the product.

Advanced Material Precursors from Dienyne Scaffolds

The conjugated π-system of this compound makes it an attractive candidate as a building block for advanced materials, particularly conjugated polymers with interesting electronic and optical properties.

This compound can act as a monomer for polymerization. Its tendency to polymerize has been noted as a factor that can reduce its purity over time. google.com This reactivity can be harnessed to create acetylenic polymers, which are known for their unique material properties.

While direct polymerization studies of this compound are not extensively detailed in the literature, research on similar monomers provides a strong basis for its potential. For example, hyperbranched conjugated polymers containing 1,3-butadiene (B125203) units have been successfully synthesized through metal-free catalysis. rsc.org These polymers exhibit high solubility and have been explored as selective chemosensors. rsc.org Similarly, conjugated microporous polymers (CMPs) have been synthesized from 1,3,5-triazine (B166579) and 1,3,5-benzene nodes using palladium-catalyzed cross-coupling reactions, demonstrating that monomers with conjugated systems can form porous materials with high surface areas and potential applications in gas adsorption. rsc.org Given these precedents, this compound represents a promising, though less explored, monomer for the synthesis of novel functional polymers.

Analytical and Spectroscopic Characterization in Research Endeavors

Advanced Chromatographic Separations for Isomeric and Purity Assessment

Chromatographic techniques are indispensable for assessing the purity and isomeric composition of 1,3-undecadien-5-yne. Given the potential for geometric isomers (E/Z) around the double bonds, methods with high resolving power are essential.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography with a flame ionization detector (GC-FID) is a robust method for determining the purity of volatile compounds like this compound. Industrial quality control metrics often require a purity of ≥98.5% as determined by GC-FID, following standardized methods such as ASTM D7504 for trace impurities in aromatic hydrocarbons. Current time information in Bangalore, IN.iteh.aiintertekinform.comiteh.ai

A typical GC-FID setup for analyzing unsaturated hydrocarbons would involve a high-polarity column, such as a wax-type stationary phase (e.g., SCION-WAX-MS or Stabilwax), to effectively separate components based on their boiling points and polarity. scioninstruments.comrestek.com The operational parameters are optimized to achieve good resolution and peak shape.

Table 1: Representative GC-FID Parameters for Purity Analysis

| Parameter | Value |

| Column | SCION-WAX-MS or Stabilwax, 60 m x 0.32 mm ID, 0.25 µm film thickness |

| Injector | Split (e.g., 100:1 ratio), 270 °C |

| Oven Program | 60°C (hold 10 min), ramp at 5°C/min to 150°C (hold 10 min) |

| Carrier Gas | Helium, constant flow (e.g., 1.5 mL/min) |

| Detector | FID, 300 °C |

| Injection Volume | 0.6 µL |

Note: These parameters are based on the general guidelines for similar compounds under ASTM D7504 and may be optimized for the specific analysis of this compound. scioninstruments.comrestek.com

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

The presence of double bonds in this compound gives rise to geometric isomers (cis/trans or E/Z). Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of these stereoisomers. For the analysis of this compound, a chiral stationary phase (CSP) like the Chiralcel OD-H, which is based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, has been shown to be effective. uni-marburg.decromlab.esnih.gov This type of column can differentiate between the spatial arrangements of the isomers, allowing for their quantification. Research indicates that Z/E isomer ratios of 95:5 to 97:3 can be accurately determined. Current time information in Bangalore, IN.

The mobile phase composition is critical for achieving separation. A common approach for non-polar compounds on a Chiralcel OD-H column is to use a mixture of an alkane (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). cromlab.esnih.govchiraltech.com The ratio of these solvents is adjusted to optimize the resolution and retention times of the isomers.

Table 2: Typical Chiral HPLC Conditions for Isomer Separation

| Parameter | Value |

| Column | Chiralcel OD-H (250 x 4.6 mm) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Note: The mobile phase composition and flow rate are key parameters that are optimized to achieve baseline separation of the E and Z isomers.

High-Resolution Spectroscopic Techniques for Structural Elucidation

For the unambiguous confirmation of the chemical structure of this compound, high-resolution spectroscopic techniques are employed. These methods provide detailed information about the molecular framework and connectivity of atoms.

2D Nuclear Magnetic Resonance (2D-NMR)

While one-dimensional NMR (¹H and ¹³C) provides fundamental structural information, 2D-NMR techniques are often necessary to resolve complex spectral regions and establish definitive atomic connections, especially in molecules with conjugated systems where signals can overlap. Current time information in Bangalore, IN.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically over two to three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons in the undecadienyne chain, helping to trace the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. columbia.edupressbooks.pub An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups, which is invaluable for assigning the carbon signals in the spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes more in conjugated systems). columbia.edu This is particularly useful for identifying the connectivity across the quaternary carbons of the alkyne and for linking the different fragments of the molecule together.

The combination of these 2D-NMR experiments allows for a complete and unambiguous assignment of all proton and carbon signals in the this compound molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition of this compound with a high degree of confidence. This technique can readily distinguish between compounds with the same nominal mass but different chemical formulas.

Predicted collision cross-section (CCS) values, which are related to the ion's size and shape, can further aid in the identification of the compound when coupled with ion mobility spectrometry-mass spectrometry (IMS-MS). uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 149.13248 | 135.9 |

| [M+Na]⁺ | 171.11442 | 146.7 |

| [M+NH₄]⁺ | 166.15902 | 140.4 |

| [M+K]⁺ | 187.08836 | 136.0 |

| [M-H]⁻ | 147.11792 | 128.1 |

| [M+Na-2H]⁻ | 169.09987 | 137.1 |

| [M]⁺ | 148.12465 | 134.3 |

| [M]⁻ | 148.12575 | 134.3 |

Data sourced from PubChemLite. These values are predicted and serve as a reference for experimental determination. uni.lu

Comparative Analysis and Future Research Directions for Dienynes

Structure-Reactivity Relationships in Polyunsaturated Hydrocarbons: 1,3-Undecadien-5-yne in Context

The reactivity of a polyunsaturated hydrocarbon is intrinsically linked to the arrangement and interaction of its π-bonds. In this compound, the conjugated diene and alkyne moieties create a unique electronic landscape that governs its chemical behavior.

Comparison with Undecatrienes and Related Conjugated Systems

A direct comparison between this compound and its triene analogue, 1,3,5-undecatriene (B19402), offers valuable insights into the influence of an alkyne versus an additional alkene within a conjugated system. Both compounds share a common synthetic precursor, highlighting their structural relationship. The primary distinction lies in the geometry and electronic properties of the triple bond in the dienyne versus the third double bond in the triene.

The alkyne group in this compound introduces a region of high electron density and a linear geometry, which can influence the molecule's participation in various reactions. For instance, in cycloaddition reactions, the dienyne can act as a diene component, with the reactivity being modulated by the electronic nature of the dienophile. libretexts.org In contrast, 1,3,5-undecatriene possesses a fully conjugated system of three double bonds, which can lead to different reactivity patterns and product distributions in similar reactions. For example, the hydrogenation of this compound can be selectively controlled to yield the corresponding diene or fully saturated alkane, whereas the selective reduction of one double bond in a triene system can be more challenging.

Below is a comparative table of this compound and a related undecatriene:

| Property | This compound | 1,3,5-Undecatriene |

| Molecular Formula | C₁₁H₁₆ | C₁₁H₁₈ |

| Molecular Weight | 148.25 g/mol | 150.27 g/mol |

| Functional Groups | Conjugated diene, Alkyne | Conjugated triene |

| Odor Profile | Floral, Green, Violet ifrafragrance.org | Green, Galbanum-like e-bookshelf.de |

Influence of Alkyl Chain Length and Branching on Dienyne Properties

The pentyl group attached to the alkyne in this compound plays a crucial role in determining its physical and chemical properties. The length and branching of this alkyl chain can significantly impact solubility, boiling point, and reactivity. fiveable.me

The lipophilicity imparted by the pentyl chain influences the molecule's solubility in various organic solvents. alrasheedcol.edu.iq An increase in chain length generally leads to a higher boiling point due to increased van der Waals forces. uc3m.es

From a reactivity standpoint, the alkyl group can exert steric and electronic effects. Steric hindrance from a bulky alkyl group can influence the regioselectivity and stereoselectivity of reactions at the nearby alkyne. While the pentyl group in this compound is a straight chain, branching would be expected to increase steric bulk. Studies on other systems have shown that branched alkyl chains can lead to higher viscosity and thermal stability in some cases. researchgate.net However, branching can also hinder intermolecular interactions that are critical for certain material properties. nih.gov The position of the branching point is also a critical factor, with branching closer to the conjugated system having a more pronounced effect.

Bridging Synthetic Chemistry and Mechanistic Understanding for this compound

The synthesis of this compound is a key area of research, with various methods developed to achieve this target. A common industrial method involves the reaction of a 1-heptynyl metal reagent with crotonaldehyde (B89634), followed by a dehydration step. google.com This process can proceed through a conjugated unsaturated alcohol intermediate. google.com Understanding the mechanism of this and other synthetic routes is crucial for optimizing reaction conditions and improving yields.

The reactivity of this compound has been explored in several fundamental organic reactions:

Oxidation: This dienyne can be oxidized to form epoxides and other oxygenated derivatives using reagents like potassium permanganate (B83412).

Reduction: Catalytic hydrogenation, for example using palladium on carbon, can reduce the triple and double bonds to yield the saturated hydrocarbon, undecane.

Cycloaddition: The conjugated diene system can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienophiles. libretexts.org The alkyne can also be a site for other types of cycloadditions, such as 1,3-dipolar cycloadditions. ijrpc.com

Mechanistic studies of these reactions provide a deeper understanding of the electronic and steric factors that govern the reactivity of the dienyne system. For instance, the regioselectivity of electrophilic additions to the conjugated system is influenced by the relative stability of the resulting carbocation intermediates.

Emerging Research Avenues and Potential for Novel Transformations

The unique structure of this compound and related dienynes makes them versatile building blocks for the synthesis of more complex molecules. Emerging research is focused on harnessing this potential through novel chemical transformations.

One promising area is the use of dienynes in metal-catalyzed reactions to construct complex carbo- and heterocyclic scaffolds. mdpi.com These reactions often proceed with high atom economy and can generate significant molecular complexity in a single step. For example, dienynes can undergo cycloaromatization reactions to form substituted aromatic compounds.

Furthermore, the development of novel synthetic methods for preparing functionalized dienynes is an active area of research. appleacademicpress.com This includes the introduction of various functional groups onto the dienyne backbone, which can then be used to create a diverse range of derivatives with potentially interesting biological or material properties. The synthesis of functional polymers from dienyne monomers is another area with potential for creating new materials with unique electronic or optical properties. nih.gov

The exploration of biocatalytic routes for the synthesis of dienynes is also an emerging field. While currently limited in scope, the use of enzymes could offer a more environmentally benign approach to the production of these compounds.

Q & A

Q. Key Considerations :

- Use symmetry-adapted perturbation theory (SAPT) to quantify steric vs. electronic contributions.

- Cross-validate NMR (¹H, ¹³C) and IR data to confirm regiochemical outcomes .

Basic Research Question: What spectroscopic techniques are most effective for characterizing this compound’s structural isomerism?

Methodological Answer :

¹H NMR is critical for identifying double-bond configurations (J-coupling values), while ¹³C NMR distinguishes alkyne vs. alkene carbons. IR spectroscopy confirms triple-bond presence (~2100–2260 cm⁻¹). Overlapping signals in crowded regions (e.g., δ 5–6 ppm for dienes) can be resolved via 2D NMR (COSY, HSQC). For isotopic labeling studies (e.g., deuterated analogs), MS/MS fragmentation patterns help trace isomer distributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.